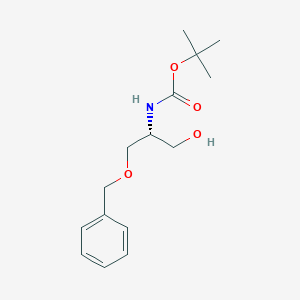

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

概要

説明

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (CAS 127559-33-5) is a chiral amino alcohol derivative with the molecular formula C₁₅H₂₃NO₄ and a molecular weight of 281.35 g/mol . Its structure features two key functional groups:

- Boc (tert-butoxycarbonyl) group: A widely used amine-protecting group that enhances stability during synthetic reactions, particularly in peptide synthesis.

- Benzyloxy group: A protective moiety for hydroxyl groups, removable via hydrogenolysis or acidic conditions.

This compound is utilized in asymmetric synthesis and pharmaceutical intermediates due to its stereochemical specificity and dual protective groups, enabling orthogonal deprotection strategies .

準備方法

Asymmetric Hydrogenation Strategies

The enantioselective synthesis of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol often employs asymmetric hydrogenation as a key step. Patent US8258338B2 details a process where β-aminoketone sulfonates undergo hydrogenation in the presence of transition metal catalysts and diphosphine ligands. For instance, rhodium complexes with ligands such as (R,R)-Me-DuPhos or (S,S)-Et-FerroTANE facilitate hydrogenation at 5–50 bar H₂ pressure in polar solvents like methanol or ethanol. The reaction achieves enantiomeric excess (ee) values exceeding 85%, critical for obtaining the desired (R)-configuration .

A representative substrate, (R)-3-N-methylamino-1-(2-thienyl)-1-propanol sulfonate, is hydrogenated using a Rh-(R)-BINAP catalyst system at 30°C, yielding the target amino alcohol with 92% ee . The use of sulfonic acid derivatives instead of carboxylic acids enhances reaction rates and reduces corrosion risks, while polar solvents improve catalyst solubility and product recovery .

The introduction of the benzyloxy group is frequently accomplished via the Mitsunobu reaction. As demonstrated in PMC3617544 , 3-benzyloxy-phenol undergoes electrophilic substitution with N-bromosuccinimide (NBS) to form aryl halides, which are subsequently coupled with alcohols under Mitsunobu conditions. For example, reacting 3-methoxy-1-propanol with triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) yields ether-linked intermediates in 71% yield .

In the context of this compound, this method enables stereoretentive formation of the benzyl ether moiety. However, competing elimination side reactions necessitate careful optimization of bases and temperatures. Substituting Cs₂CO₃ for traditional bases mitigates elimination, as reported in the synthesis of lactone intermediates .

Boc Protection of the Amine Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the primary amine during synthesis. As outlined in Wiley/10.1155/2011/381076 , Boc protection is achieved by reacting 3-amino-1-propanol with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP). This step proceeds at room temperature, yielding Boc-protected amines in >90% purity .

For the target compound, Boc protection is typically performed early in the synthesis to prevent undesired side reactions during subsequent steps. The Boc group’s stability under acidic and mild basic conditions ensures compatibility with downstream transformations, such as hydrogenolysis or Mitsunobu reactions .

Catalytic Hydrogenation and Deprotection

Catalytic hydrogenation serves dual roles in synthesizing this compound: (1) asymmetric reduction of ketones to alcohols and (2) removal of benzyl protecting groups. Patent US8258338B2 highlights the use of Pd/C or Raney nickel under H₂ atmosphere (1–3 bar) for debenzylation, though the target compound retains the benzyl ether, necessitating selective conditions.

In contrast, PMC3617544 employs hydrogenolysis with Pd/C in ethanol to cleave benzyl ethers in related intermediates. For the target molecule, this step is omitted, but the methodology informs the handling of sensitive functional groups during synthesis .

Purification and Characterization

Final purification of this compound is achieved via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. The Sigma-Aldrich product page reports a melting point of 66–69°C and specific optical rotation [α]²⁰/D = +14° (c = 1, chloroform), consistent with enantiomerically pure material . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm structural integrity, with key signals including δ 7.35–7.25 (m, 5H, aromatic), δ 5.10 (s, 2H, OCH₂Ph), and δ 1.44 (s, 9H, Boc) .

Comparative Analysis of Synthetic Routes

Table 1 summarizes critical parameters for the major synthetic methods:

化学反応の分析

Types of Reactions

®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: The benzyloxy group can be reduced to a hydroxyl group using hydrogenation or other reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane

Reduction: Hydrogenation, LiAlH4

Substitution: Sodium hydride (NaH), benzyl bromide

Major Products Formed

Oxidation: Formation of carbonyl compounds

Reduction: Formation of hydroxyl compounds

Substitution: Formation of various substituted derivatives

科学的研究の応用

Medicinal Chemistry

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is utilized in the synthesis of biologically active compounds, particularly in drug development. Its structural features make it a valuable intermediate for creating various pharmaceuticals.

- Case Study : Researchers have employed this compound in the synthesis of peptide analogs that exhibit enhanced biological activity against specific targets in cancer therapy.

Proteomics Research

This compound is also used in proteomics for labeling and modifying proteins to study their functions and interactions.

- Application : It serves as a building block for synthesizing modified amino acids that can be incorporated into peptides or proteins, facilitating the study of post-translational modifications.

Organic Synthesis

In organic synthesis, this compound acts as a chiral auxiliary, aiding in the asymmetric synthesis of various compounds.

- Example : Its use has been documented in synthesizing chiral alcohols and amines, which are crucial in developing new drugs and agrochemicals.

Data Table: Comparison of Applications

作用機序

The mechanism of action of ®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol involves its functional groups participating in various chemical reactions. The Boc-protected amino group provides stability and prevents unwanted side reactions, while the benzyloxy group can be selectively modified. The hydroxyl group allows for further functionalization, making this compound a versatile intermediate in organic synthesis .

類似化合物との比較

Structural and Functional Group Variations

The compound is compared to structurally related amino alcohols (Table 1):

Table 1: Key Properties of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol and Analogues

Key Observations:

Enantiomeric Differences: The R and S enantiomers of Boc-amino propanol (e.g., CAS 106391-86-0 vs. 79069-13-9) exhibit identical molecular formulas but differ in stereochemistry. This impacts their interactions in chiral environments, such as enzyme-mediated reactions or asymmetric catalysis . The benzyloxy group in the main compound introduces an additional chiral center, further differentiating its reactivity and applications .

Functional Group Impact: Boc vs. Dibenzylamino: Boc-protected amines (e.g., main compound) are more stable under basic and nucleophilic conditions compared to dibenzylamino groups, which require harsher conditions (e.g., H₂/Pd) for deprotection . Benzyloxy Group: Enhances lipophilicity and provides a site for selective deprotection, expanding utility in multi-step syntheses .

Physicochemical and Handling Properties

- Molecular Weight and Solubility: The benzyloxy group increases molecular weight (~281 g/mol vs. ~175 g/mol for non-benzyloxy analogues), likely reducing solubility in polar solvents. For example, (S)-2-(Boc-amino)-1-propanol (175 g/mol) may exhibit higher aqueous solubility than the benzyloxy-containing derivative .

Research Findings and Industrial Relevance

- Biological Activity : Boc-protected amines generally exhibit lower toxicity (GHS Category III) compared to unprotected amines, making them safer for laboratory handling .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol, and what key reaction parameters influence yield and purity?

- Methodological Answer : The compound is typically synthesized via sequential protection of the amino and hydroxyl groups. First, the Boc (tert-butoxycarbonyl) group is introduced using Boc anhydride under basic conditions (e.g., NaHCO₃ or DMAP in THF) . The benzyloxy group is then added via benzylation with benzyl bromide and a base like NaH. Critical parameters include reaction temperature (0–25°C for Boc protection to avoid racemization) and stoichiometric control of reagents to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer : Key techniques include:

- ¹H NMR : Look for the Boc group’s tert-butyl singlet at ~1.4 ppm and the benzyloxy aromatic protons at 7.2–7.4 ppm. The hydroxyl proton (1-propanol) appears as a broad peak near 1.8–2.2 ppm .

- ¹³C NMR : Confirm the Boc carbonyl at ~155 ppm and the benzyloxy methylene carbon at ~70 ppm .

- IR : Bands for the Boc carbamate (1690–1710 cm⁻¹) and hydroxyl group (3200–3400 cm⁻¹) .

- Mass Spectrometry : The molecular ion peak (M+H⁺) should match the theoretical molecular weight (C₁₅H₂₃NO₄: 289.3 g/mol) .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during synthesis, and what analytical methods validate the (R)-configuration?

- Methodological Answer : Enantiomeric purity is critical for stereoselective applications. Use chiral auxiliaries or asymmetric catalysis during synthesis (e.g., Sharpless epoxidation or Evans’ oxazolidinones). Validate configuration via:

- Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol eluent; compare retention times with a racemic mixture .

- Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values for the (R)-enantiomer .

- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, though this requires high-quality single crystals .

Q. What are the implications of conflicting data regarding the compound’s stability under different catalytic conditions, and how should such contradictions be resolved?

- Methodological Answer : Stability discrepancies often arise from varying catalytic systems (e.g., Pd/C vs. Raney Ni in hydrogenolysis). To resolve contradictions:

- Conduct controlled experiments under inert atmospheres to isolate degradation pathways (e.g., Boc deprotection under acidic vs. hydrogenolytic conditions).

- Use TLC and LC-MS to monitor byproducts. For example, Boc cleavage under acidic conditions releases CO₂, detectable via gas evolution or pH shifts .

- Cross-reference findings with stability studies on analogous Boc-protected amino alcohols, noting that benzyl ethers are stable to bases but cleaved by hydrogenolysis .

Q. How does the Boc-protecting group influence the compound’s reactivity in multi-step syntheses, and what strategies mitigate premature deprotection?

- Methodological Answer : The Boc group enhances solubility in organic solvents and prevents undesired nucleophilic reactions. However, it is labile under acidic conditions (e.g., TFA or HCl). Mitigation strategies include:

特性

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxy-3-phenylmethoxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-13(9-17)11-19-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIDLARYVJJEQY-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453996 | |

| Record name | (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120349-75-9 | |

| Record name | (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。